(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol

Description

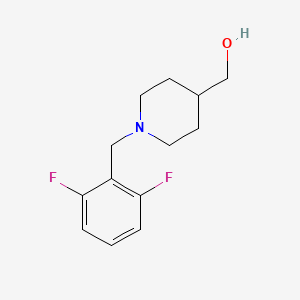

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a piperidine derivative featuring a 2,6-difluorobenzyl group at the 1-position and a hydroxymethyl (-CH2OH) substituent at the 4-position of the piperidine ring. This structure combines aromatic fluorination with a polar hydroxyl group, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity.

Properties

IUPAC Name |

[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRXSFVYIXDVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. Additionally, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum .

Biological Activity

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It modulates the activity of these receptors, influencing physiological processes such as neurotransmission and enzyme activity. Specifically, the compound has been shown to interact with acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine, thereby potentially affecting cholinergic signaling pathways .

Interaction with Biomolecules

The compound's biochemical interactions are significant. It influences various enzymes and proteins, thereby affecting cellular functions. For instance, studies have indicated that piperidine derivatives can modulate cell signaling pathways and gene expression, impacting processes such as cell proliferation and apoptosis .

Cellular Effects

The effects on cellular processes include:

- Cell Signaling: Modulation of pathways that regulate cell growth and death.

- Gene Expression: Changes in the expression of genes involved in critical cellular functions.

- Metabolism: Influence on metabolic pathways through enzyme interaction.

Case Studies

-

Neurotransmitter Modulation:

Research indicates that this compound can enhance neurotransmitter release by inhibiting acetylcholinesterase activity. This leads to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions . -

Antiviral Activity:

In a study focusing on influenza virus inhibitors, piperidine derivatives similar to this compound were identified as effective against the H1N1 subtype by inhibiting hemagglutinin-mediated membrane fusion . This suggests potential antiviral applications. -

Cytotoxicity Studies:

Comparative studies have shown that while some piperidine derivatives exhibit cytotoxic effects at higher concentrations, this compound maintains a favorable toxicity profile at therapeutic doses .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 215.25 g/mol |

| Solubility | Soluble in DMSO |

| Lipophilicity | High |

| Acetylcholinesterase Inhibition | Moderate |

| Cytotoxicity | Low at therapeutic concentrations |

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR): Understanding how modifications to the piperidine structure affect biological activity.

- Long-term Stability Studies: Investigating how environmental factors influence the stability and efficacy of the compound over time.

- Expanded Therapeutic Applications: Exploring its potential in treating neurological disorders and viral infections.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Neurological Disorders : The compound is investigated as a potential treatment for various neurological disorders due to its ability to modulate neurotransmitter systems. Its structural similarity to known neuroactive compounds suggests it may interact with receptors involved in these conditions.

-

Chemical Synthesis

- Building Block : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new pharmacologically active compounds.

-

Biological Studies

- Target Identification : (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is utilized in biological assays to explore its effects on specific molecular targets, contributing to the understanding of its mechanism of action.

-

Industrial Applications

- Specialty Chemicals : The compound is used in producing specialty chemicals with tailored properties for specific industrial applications.

Table 1: Summary of Key Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs with Difluorobenzyl Substitution

TAK-385

- Structure: Contains a 1-(2,6-difluorobenzyl)piperidin-4-yl fragment but is further substituted with a dimethylaminomethyl group, a 6-methoxypyridazin-3-yl ring, and a thienopyrimidine-dione core .

- Key Differences : The additional heterocyclic and polar groups enhance GnRH antagonistic activity and reduce cytochrome P450 inhibition compared to simpler analogs like sufugolix .

α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0)

- Structure: Shares the piperidin-4-yl-methanol core but substitutes the 2,6-difluorobenzyl group with a 4-fluorophenethyl chain and adds a 2,3-dimethoxyphenyl moiety .

- Key Differences : The 4-fluorophenethyl group introduces lipophilicity, while the dimethoxyphenyl group may enhance CNS penetration. Market data suggest applications in niche therapeutic areas, though specifics are undisclosed .

Table 1: Piperidine-Based Analogs

Non-Piperidine Analogs with 2,6-Difluorobenzyl Groups

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Structure : Replaces the piperidine ring with a triazole-carboxamide core but retains the 2,6-difluorobenzyl group .

- Key Differences: The triazole-carboxamide structure is critical for antiepileptic activity, targeting voltage-gated sodium channels.

Ethyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

- Structure : Intermediate in rufinamide synthesis; shares the 2,6-difluorobenzyl group but features an ethyl ester instead of a carboxamide .

- Key Differences: The ester group increases lipophilicity, making it a precursor for prodrug strategies. Crystal structure analysis shows non-coplanar triazole and benzene rings, influencing packing and solubility .

Table 2: Non-Piperidine Analogs

Substituent-Driven Comparisons

- Fluorination Impact : The 2,6-difluorobenzyl group enhances metabolic stability and electron-withdrawing effects across analogs. In TAK-385 and rufinamide, this group contributes to target binding affinity .

- Hydroxymethyl (-CH2OH) vs. Carboxamide (-CONH2): The hydroxymethyl group in this compound may confer hydrogen-bonding capacity, whereas rufinamide’s carboxamide is critical for sodium channel modulation .

Preparation Methods

General Synthetic Strategy

The preparation of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol typically involves:

- N-alkylation of piperidin-4-one or piperidin-4-ol derivatives with 2,6-difluorobenzyl halides (commonly bromides).

- Reduction or functional group modification to introduce the methanol (-CH2OH) moiety at the 4-position of the piperidine ring.

N-Alkylation of Piperidin-4-one

A common approach is to start from 4-piperidone hydrochloride, which undergoes N-alkylation with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane.

- Procedure :

- Mix 4-piperidone hydrochloride with dichloromethane and add a small amount of methanol to improve solubility.

- Add 2,6-difluorobenzyl bromide and potassium carbonate.

- Stir the mixture at room temperature for approximately 16 hours.

- Work up by aqueous extraction, washing, drying, and purification via flash column chromatography (2.5% MeOH/DCM) to isolate the N-alkylated piperidin-4-one intermediate.

This step yields the N-(2,6-difluorobenzyl)piperidin-4-one, which is a key intermediate for further functionalization.

Reduction to this compound

The carbonyl group at the 4-position of the piperidin-4-one intermediate can be reduced to a hydroxymethyl group to afford the target compound.

-

- Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for selective reduction of the ketone to the corresponding alcohol.

- The reaction is usually performed in anhydrous solvents such as tetrahydrofuran (THF) or methanol under controlled temperature conditions.

Outcome :

- The ketone is converted to the corresponding this compound with high selectivity and yield.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4-Piperidone hydrochloride | 2,6-Difluorobenzyl bromide, K2CO3, DCM, RT, 16h | N-(2,6-Difluorobenzyl)piperidin-4-one | N-alkylation step |

| 2 | N-(2,6-Difluorobenzyl)piperidin-4-one | NaBH4 or LiAlH4, THF or MeOH, controlled temp | This compound | Reduction of ketone to alcohol |

Notes on Reaction Optimization and Challenges

- The electron-withdrawing effect of the difluoro substituents can affect nucleophilicity and electrophilicity in the reaction intermediates, requiring optimization of base and solvent choice.

- Purification often requires careful chromatographic separation due to close polarity of intermediates.

- Alternative synthetic routes involving spiro or bicyclic analogs have been explored but may face limitations due to electronic effects of the difluorobenzyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.